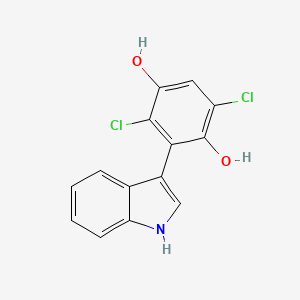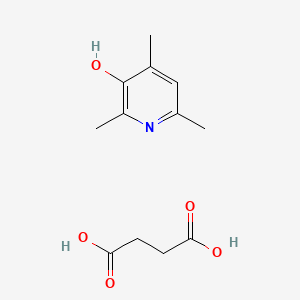
Butanedioic acid;2,4,6-trimethylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid;2,4,6-trimethylpyridin-3-ol is a compound that combines the properties of butanedioic acid and 2,4,6-trimethylpyridin-3-ol. Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the formula C4H6O4. It is a key intermediate in the citric acid cycle, which is essential for cellular respiration in living organisms. 2,4,6-Trimethylpyridin-3-ol, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with the formula C8H11NO. This compound is known for its antioxidant properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2,4,6-trimethylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,4,6-trimethylpyridine with butanedioic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid;2,4,6-trimethylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Butanedioic acid;2,4,6-trimethylpyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its antioxidant properties and potential therapeutic effects. In medicine, it is being investigated for its role in treating inflammatory diseases such as inflammatory bowel disease (IBD). The compound has shown promise in reducing oxidative stress and inflammation in experimental models .
Wirkmechanismus
The mechanism of action of butanedioic acid;2,4,6-trimethylpyridin-3-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the generation of reactive oxygen species (ROS) and modulate the activity of key signaling pathways such as NF-kB, PI3K/AKT, and mitogen-activated protein kinases. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Butanedioic acid;2,4,6-trimethylpyridin-3-ol can be compared with other similar compounds such as 2,4,6-trimethylpyridine and 2,4,6-trimethylpyridinol. While these compounds share some structural similarities, this compound is unique in its combination of antioxidant and anti-inflammatory properties. This makes it a valuable compound for research and potential therapeutic applications .
List of Similar Compounds
- 2,4,6-Trimethylpyridine
- 2,4,6-Trimethylpyridinol
- 2,4,6-Triarylpyridines
- 2,4,6-Triarylpyrimidines
Eigenschaften
CAS-Nummer |
886574-12-5 |
|---|---|
Molekularformel |
C12H17NO5 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
butanedioic acid;2,4,6-trimethylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO.C4H6O4/c1-5-4-6(2)9-7(3)8(5)10;5-3(6)1-2-4(7)8/h4,10H,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
OLBBKQREWLVXDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1O)C)C.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)
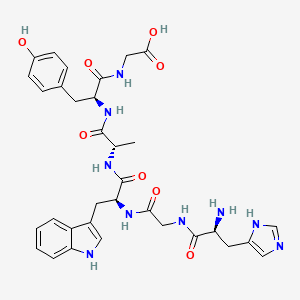
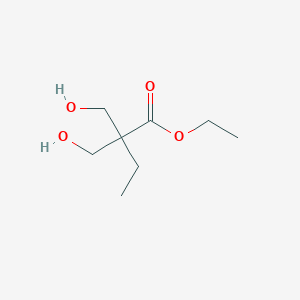

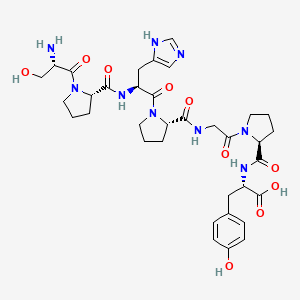
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)
![3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione](/img/structure/B12598025.png)
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)
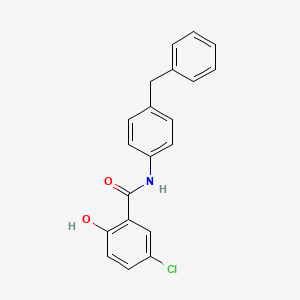

![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)
